2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile
CAS No.: 1000545-89-0
Cat. No.: VC3314278
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000545-89-0 |
|---|---|
| Molecular Formula | C14H12N2O |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 2-(6-phenylmethoxypyridin-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C14H12N2O/c15-10-9-13-7-4-8-14(16-13)17-11-12-5-2-1-3-6-12/h1-8H,9,11H2 |
| Standard InChI Key | IKRVODIMXPPYHC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N |
Introduction
Chemical Structure and Classification
2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile belongs to the pyridylacetonitrile family of compounds, sharing structural similarities with other substituted pyridines that have gained attention in pharmaceutical research. The molecular structure comprises three key components:
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A pyridine core with nitrogen at position 1
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A benzyloxy group (C₆H₅CH₂O-) at position 6 of the pyridine ring
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An acetonitrile group (-CH₂CN) at position 2 of the pyridine ring
The molecular formula is C₁₄H₁₂N₂O with a calculated molecular weight of approximately 224.26 g/mol. This arrangement of functional groups creates a molecule with versatile chemical reactivity profiles and potential for further modification.
Physical and Chemical Properties
Predicted Physical Properties
Based on structural analogy with related compounds such as (6-Chloro-pyridin-2-yl)-acetonitrile, the following physical properties can be estimated:
Chemical Reactivity
The reactivity profile of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile is determined by its constituent functional groups:
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The nitrile group (-CN) serves as a versatile functionality that can undergo:
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Hydrolysis to form carboxylic acids or amides
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Reduction to primary amines using appropriate reducing agents
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Addition reactions with various nucleophiles
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The pyridine nitrogen can:
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Act as a Lewis base in coordination chemistry
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Undergo quaternization with alkyl halides
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Participate in hydrogen bonding interactions
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The benzyloxy group offers:
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Potential for selective cleavage under hydrogenolysis conditions
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A site for modification through the benzyl moiety
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Altered electronic distribution in the pyridine ring compared to halogenated analogs
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Synthetic Approaches
From Halogenated Precursors
The most straightforward approach would likely involve nucleophilic substitution of a 6-halopyridine precursor:
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Using 2-(6-bromopyridin-2-yl)acetonitrile or 2-(6-chloropyridin-2-yl)acetonitrile as starting material
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Reaction with benzyl alcohol under basic conditions (K₂CO₃ or NaH)
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Heating in a polar aprotic solvent such as DMF or DMSO
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Purification via column chromatography
Adaptation of Related Syntheses
Drawing from the preparation methods for 2-(pyridine-4-yl)acetonitrile described in the literature, a modified approach could involve:
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Reaction of an appropriate 6-benzyloxypyridine-2-derivative with a cyanomethylating agent
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Heating at 60-90°C for 120-180 minutes
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Extraction with ethyl acetate (280-320 mass parts)
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Drying with anhydrous Na₂SO₄ (40-100 mass parts)
Analytical Characterization
Spectroscopic Data
Based on structural analogy with related compounds, the following spectroscopic characteristics would be expected:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, CDCl₃) would likely show:
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Singlet at δ 4.1-4.2 ppm (2H, -CH₂CN), similar to the signal at δ 4.136 ppm observed for analogous compounds
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Singlet at δ 5.1-5.3 ppm (2H, -OCH₂Ph) for the benzyloxy methylene protons
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Complex multiplets in the δ 6.8-8.5 ppm region for the aromatic protons of both pyridine and phenyl rings
¹³C NMR (100 MHz, CDCl₃) would be expected to show:
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Nitrile carbon at ~117-118 ppm
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Methylene carbons at ~25 ppm (-CH₂CN) and ~70 ppm (-OCH₂Ph)
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Multiple signals between 120-160 ppm for aromatic carbons
Infrared Spectroscopy
Key absorption bands would likely include:
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C≡N stretching at approximately 2240-2260 cm⁻¹
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C-O-C stretching at 1220-1260 cm⁻¹
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Aromatic C=C and C=N stretching at 1400-1600 cm⁻¹
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Aromatic C-H stretching at 3030-3080 cm⁻¹
Mass Spectrometry
Expected mass spectral features would include:
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Molecular ion peak at m/z 224 (M⁺)
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Fragment peaks at m/z 133 (loss of benzyl group)
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Fragment peak at m/z 91 (tropylium ion from benzyl group)
Chromatographic Analysis
For purity determination and identification, the following chromatographic techniques would be appropriate:
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Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mobile phase systems
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High-performance liquid chromatography (HPLC) with UV detection at 254-280 nm
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Gas chromatography-mass spectrometry (GC-MS) for both identification and purity assessment
Applications and Research Relevance
Pharmaceutical Applications
The structure of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile suggests potential utility in pharmaceutical research, particularly:
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As a building block for kinase inhibitors, similar to other 6-substituted pyridine derivatives that have shown activity against Src family kinases
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In the development of compounds targeting cancer pathways, as the benzyloxy group can enhance binding to specific protein pockets
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As a precursor to compounds with potential neuroprotective or anti-inflammatory properties
Synthetic Utility
As a functionalized pyridine derivative, this compound would serve as a valuable intermediate in organic synthesis:
Coordination Chemistry
Based on research with similar pyridine derivatives, 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile could find applications in:
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Development of novel ligands for transition metal complexes, similar to 2,6-di(1H-pyrazol-3-yl)pyridine derivatives used in spin-crossover and transfer hydrogenation studies
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Creation of materials with specific electronic or magnetic properties
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Catalytic applications, particularly in transfer hydrogenation reactions
Comparison with Related Compounds
Structural Relationships
The following table compares 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile with structurally related compounds:
Comparative Reactivity
The benzyloxy group in 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile would confer distinct reactivity compared to halogenated analogs:
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Enhanced nucleophilicity of the pyridine nitrogen due to electron-donating effects
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Different susceptibility to nucleophilic substitution reactions
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Additional synthetic handles through the benzyl moiety
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Altered coordination properties with metal ions
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